2,6-Dichloro-4-(chloromethyl)pyridine

Vue d'ensemble

Description

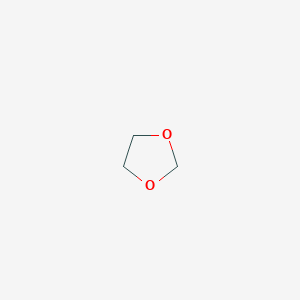

2,6-Dichloro-4-(chloromethyl)pyridine is a chemical compound with the empirical formula C6H4Cl3N . It has a molecular weight of 196.46 . The SMILES string for this compound is ClCc1cc(Cl)nc(Cl)c1 .

Molecular Structure Analysis

The InChI key for 2,6-Dichloro-4-(chloromethyl)pyridine is UYBVOPLURVHJOX-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s structure from databases like PubChem.Physical And Chemical Properties Analysis

2,6-Dichloro-4-(chloromethyl)pyridine is a solid at room temperature . It should be stored at ambient temperature . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique

Agrochemical Industry

2,6-Dichloro-4-(chloromethyl)pyridine: is utilized in the synthesis of agrochemicals, particularly as an intermediate for creating compounds that protect crops from pests . The compound’s derivatives are integral in developing new pesticides, leveraging the unique properties of the pyridine moiety to enhance biological activity and stability.

Pharmaceutical Development

In the realm of pharmaceuticals, this chemical serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Its derivatives are found in several approved pharmaceutical products and are currently being tested in clinical trials for potential new medications .

Material Science

The compound’s role in material science is pivotal, especially in the synthesis of novel materials. It acts as a building block for creating complex molecular structures that can lead to the development of new functional materials with specific desired properties .

Environmental Science

In environmental science, 2,6-Dichloro-4-(chloromethyl)pyridine is used to develop sensitive fluorescent chemosensors. These sensors can detect heavy metals like mercury in environmental samples, aiding in pollution monitoring and control .

Biochemistry

This compound is significant in biochemistry for studying protein-ligand interactions. It can be used to synthesize pyridine derivatives that bind to specific enzymes or receptors, helping to elucidate biological pathways and mechanisms .

Pharmacology

In pharmacology, 2,6-Dichloro-4-(chloromethyl)pyridine is essential for creating compounds that can modulate biological targets. It is used to develop new drug candidates that can interact with various biological systems to treat diseases .

Chemical Synthesis

The versatility of 2,6-Dichloro-4-(chloromethyl)pyridine in chemical synthesis is well-noted. It is a valuable intermediate for constructing complex organic molecules, including ionic liquids and various heterocyclic compounds that are crucial in diverse chemical reactions .

Analytical Chemistry

Lastly, in analytical chemistry, this compound is used to prepare standards and reagents that facilitate the detection and quantification of chemical species in complex mixtures, improving the accuracy and reliability of analytical methods .

Safety and Hazards

This compound is classified as dangerous, with hazard statements including H315 (causes skin irritation), H318 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Mode of Action

It’s known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s known that this compound can be involved in carbon–carbon bond forming reactions, which are fundamental to many biochemical pathways .

Pharmacokinetics

It’s known that the compound is a stable, readily prepared, and generally environmentally benign organoboron reagent .

Result of Action

Propriétés

IUPAC Name |

2,6-dichloro-4-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBVOPLURVHJOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383271 | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-(chloromethyl)pyridine | |

CAS RN |

101990-72-1 | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-(chloromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)

![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)